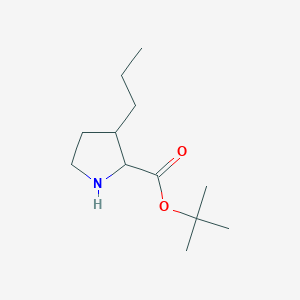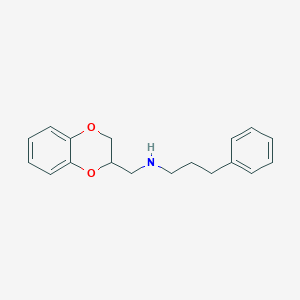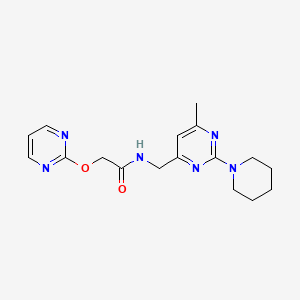
(E)-2-chloro-N-(2-(2-(2,5-diméthoxybenzylidène)hydrazinyl)-2-oxoéthyl)-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-chloro-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-6-fluorobenzamide is a useful research compound. Its molecular formula is C18H17ClFN3O4 and its molecular weight is 393.8. The purity is usually 95%.
BenchChem offers high-quality (E)-2-chloro-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-6-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-chloro-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-6-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Des chercheurs ont étudié le potentiel antioxydant de ce composé. Des études in vitro ont montré que certains dérivés synthétisés présentent une activité antioxydante totale, une capture des radicaux libres et une chélation des métaux efficaces .
- Le composé a été évalué pour son activité antibactérienne contre les bactéries Gram-positives et Gram-négatives. Des tests in vitro ont révélé ses effets inhibiteurs sur la croissance bactérienne .
- Les benzamides, y compris ce composé, ont été explorés dans la découverte de médicaments en raison de leurs activités biologiques diverses. Les chercheurs étudient leur potentiel en tant qu'agents antitumoraux, antimicrobiens, anti-inflammatoires et anti-HSV .
- Les composés amides trouvent une utilisation dans divers secteurs industriels, tels que les plastiques, le caoutchouc, le papier et l'agriculture .
- Les dérivés contenant un fragment de 2,5-diméthoxybenzylidène présentent des propriétés de fluorescence intéressantes. Les chercheurs ont étudié leur comportement dans différents environnements .
Activité Antioxydante
Propriétés Antibactériennes
Découverte de Médicaments
Applications Industrielles
Sondes Fluorescentes
Chimie de Coordination
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2,5-dimethoxy-benzylidene-rhodanine, have been found to selectively label lipid droplets in living cells . These lipid droplets play a significant role in energy homeostasis and prevention of lipotoxicity and oxidative stress .
Mode of Action
It is known that the fluorescence of similar compounds varies depending on the properties of the environment . This suggests that the compound may interact with its targets (e.g., lipid droplets) in a way that alters its fluorescence, potentially indicating changes in the cellular environment.
Result of Action
The ability of similar compounds to selectively label lipid droplets suggests that this compound could be used to visualize these structures in living cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the fluorescence of similar compounds is known to vary depending on the properties of the environment . This suggests that factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action.
Propriétés
IUPAC Name |
2-chloro-N-[2-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O4/c1-26-12-6-7-15(27-2)11(8-12)9-22-23-16(24)10-21-18(25)17-13(19)4-3-5-14(17)20/h3-9H,10H2,1-2H3,(H,21,25)(H,23,24)/b22-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCTWXLELJGDJF-LSFURLLWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CNC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CNC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2475111.png)

![11-[4-[(E)-(3-Methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]undecanoate;hydrobromide](/img/structure/B2475115.png)


![2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2475120.png)
![3-(5-chloro-2-methoxyphenyl)-1-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B2475122.png)


![1-(5-chloro-2-methylphenyl)-4-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine](/img/structure/B2475125.png)
![4-(5,6-dimethyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide](/img/structure/B2475127.png)
![N-[3-(1H-imidazol-1-yl)propyl]-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2475129.png)
![N-(2,4-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2475130.png)
